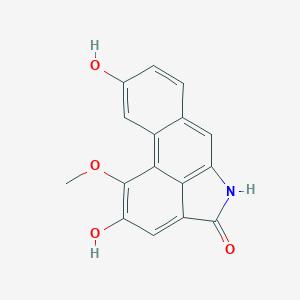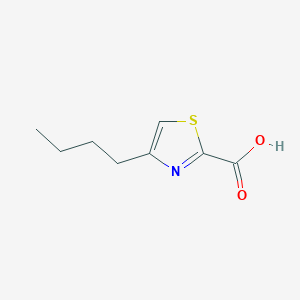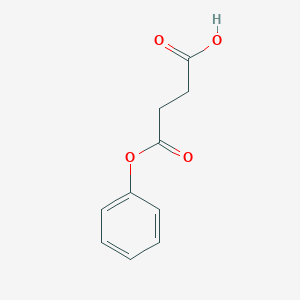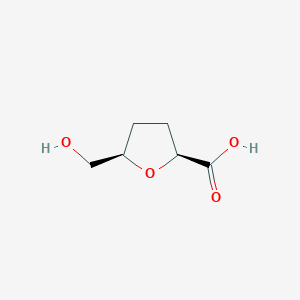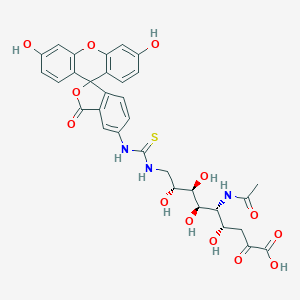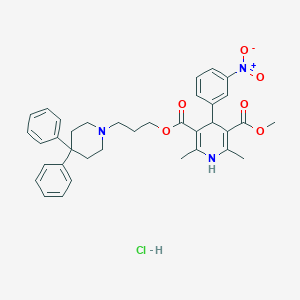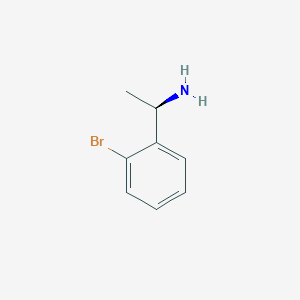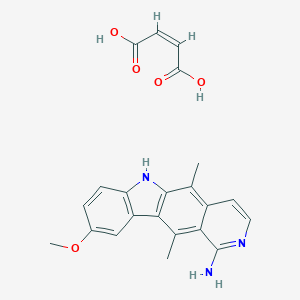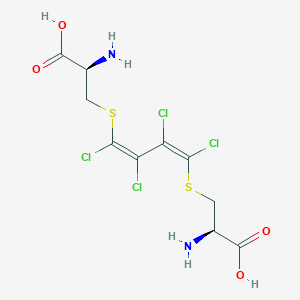
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene, also known as DCB-45, is a compound that has been extensively studied for its potential applications in scientific research. DCB-45 is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is in the field of cancer research. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is not fully understood. However, studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce oxidative stress in cells, leading to the activation of various signaling pathways. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical And Physiological Effects
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to have various biochemical and physiological effects. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and induce oxidative stress in cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to have neuroprotective properties and can protect neurons from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its potent anti-cancer properties. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its toxicity. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to be toxic to cells at high concentrations, making it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. One of the most promising directions is the development of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene-based anti-cancer drugs. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells at low concentrations. Another future direction is the study of the neuroprotective properties of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to protect neurons from oxidative damage, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Conclusion
In conclusion, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods and has been shown to have potent anti-cancer properties and neuroprotective properties. However, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is also toxic to cells at high concentrations, making it difficult to use in certain experiments. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Synthesis Methods
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods. One of the most common methods involves the reaction of trichloroethylene with cysteine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. Other methods involve the reaction of tetrachloroethylene with cysteine or the reaction of 1,2,3,4-tetrachlorobutadiene with cysteine.
properties
CAS RN |
115664-53-4 |
|---|---|
Product Name |
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene |
Molecular Formula |
C10H12Cl4N2O4S2 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChI Key |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
Isomeric SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
synonyms |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



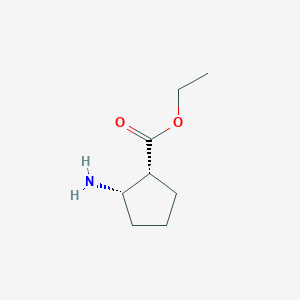
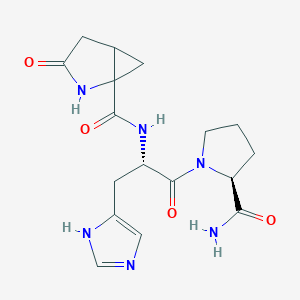
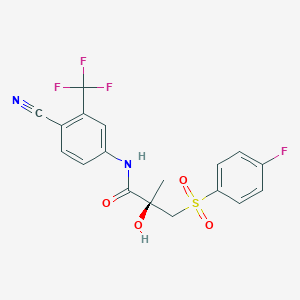
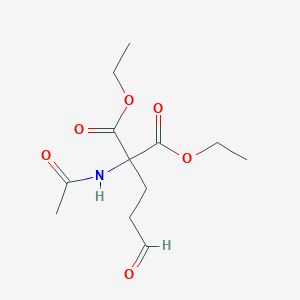
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
